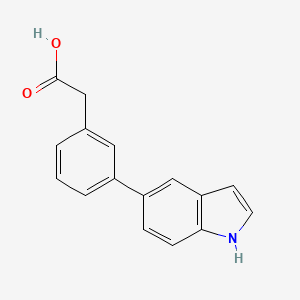

Ácido 2-(3-(1H-indol-5-il)fenil)acético

Descripción general

Descripción

“2-(3-(1h-Indol-5-yl)phenyl)acetic acid” is a chemical compound with the CAS Number: 886363-20-8 and a molecular weight of 251.28 . Its IUPAC name is [3- (1H-indol-5-yl)phenyl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Medicina: Aplicaciones antivirales y antiinflamatorias

Los derivados del “Ácido 2-(3-(1H-indol-5-il)fenil)acético” han mostrado promesa en el campo médico debido a sus propiedades antivirales y antiinflamatorias. Los estudios han indicado que ciertos derivados del indol pueden inhibir la influenza A y el virus Coxsackie B4, lo que sugiere un posible uso en terapias antivirales . Además, algunos derivados exhiben actividades antiinflamatorias, lo que podría ser beneficioso en el desarrollo de nuevos medicamentos para enfermedades inflamatorias .

Agricultura: Regulación del crecimiento de las plantas

En la agricultura, los derivados del indol, como el “this compound”, desempeñan un papel crucial como hormonas vegetales. El ácido indol-3-acético, un compuesto relacionado, participa en la regulación del crecimiento de las plantas, la diferenciación de tejidos y las respuestas a los estímulos ambientales . Esto sugiere que el “this compound” podría tener aplicaciones para mejorar el rendimiento de los cultivos y la resistencia al estrés.

Biotecnología: Estudios de degradación de proteínas

El compuesto tiene aplicaciones en biotecnología, particularmente en el estudio de la degradación de proteínas. Como un ligando de degradación inducido por auxina, puede inducir la ubiquitinación de proteínas diana, que es un proceso clave en la proteómica y la comprensión de los mecanismos celulares .

Farmacología: Desarrollo de fármacos

Farmacológicamente, los derivados del indol son integrales en el desarrollo de fármacos debido a sus amplias actividades biológicas. Sirven como andamios para moléculas de fármacos sintéticos, ayudando en el tratamiento de diversas afecciones, incluidos el cáncer y las infecciones microbianas . El “this compound” podría ser un valioso precursor en la síntesis de compuestos farmacológicamente activos.

Ciencia de materiales: Síntesis de alcaloides

En la ciencia de materiales, el “this compound” se utiliza en la síntesis de alcaloides, que son importantes en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica y nanotecnología .

Ciencia ambiental: Ecotoxicología

Por último, el perfil de seguridad y el impacto ambiental del “this compound” son de interés en la ciencia ambiental. Comprender sus efectos ecotoxicológicos es crucial para evaluar los riesgos ambientales asociados con su uso y eliminación .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological effects due to their interaction with multiple targets .

Análisis Bioquímico

Biochemical Properties

2-(3-(1H-Indol-5-yl)phenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can bind to certain receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid affects gene expression by upregulating or downregulating specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular changes, such as sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

2-(3-(1H-Indol-5-yl)phenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux by altering the levels of specific metabolites. For instance, it has been shown to increase the production of certain antioxidants, thereby enhancing the cell’s ability to combat oxidative stress .

Transport and Distribution

Within cells and tissues, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .

Subcellular Localization

The subcellular localization of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the nucleus or endoplasmic reticulum. These targeting signals ensure that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid reaches the appropriate cellular compartments to exert its biochemical effects .

Propiedades

IUPAC Name |

2-[3-(1H-indol-5-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQLDLXUWNVRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654120 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886363-20-8 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

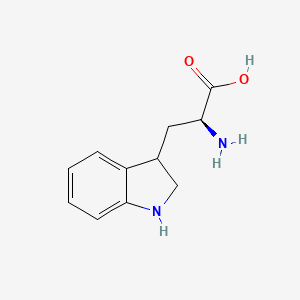

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

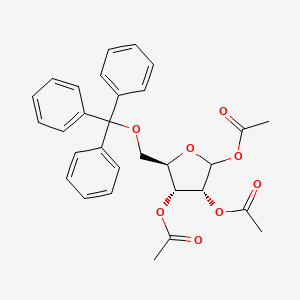

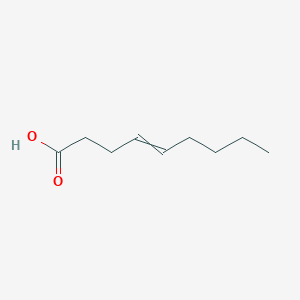

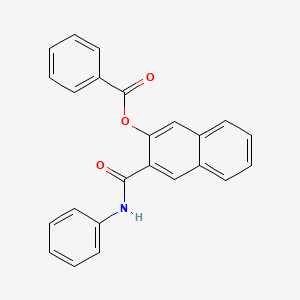

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)